molecular formula C14H15NO6S B2398308 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396854-32-2

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2398308
CAS No.: 1396854-32-2
M. Wt: 325.34
InChI Key: SBBFRLKQORVWLZ-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound featuring a furan ring, a hydroxyethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl precursor, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the dihydrobenzo[b][1,4]dioxine ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group may yield the corresponding amine derivative.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and hydroxyethyl group may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • N-(2-(thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the specific positioning of the furan ring and hydroxyethyl group, which may result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the sulfonamide group also adds to its uniqueness, providing potential for specific interactions with biological targets.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S/c16-12(10-3-4-19-9-10)8-15-22(17,18)11-1-2-13-14(7-11)21-6-5-20-13/h1-4,7,9,12,15-16H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBFRLKQORVWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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